molecular formula C12H17F2NO B1443383 [4-(2,2-Difluoroethoxy)benzyl]isopropylamine CAS No. 1179092-12-6

[4-(2,2-Difluoroethoxy)benzyl]isopropylamine

Cat. No. B1443383
M. Wt: 229.27 g/mol
InChI Key: KMNQOUUENKXSQJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

Heterocyclic Compounds and Their Applications

  • Synthetic and Pharmacological Potential of Sultone Derivatives : Research emphasizes the synthetic routes and pharmacological potential of sultone derivatives, noting their structural similarity to coumarin and potential for anticoagulant, antimicrobial, and antitumor properties. The study calls for further exploration into the use of such compounds in pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

  • BODIPY-based Organic Semiconductors : BODIPY-based materials are highlighted for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials demonstrate potential as metal-free infrared emitters, underscoring the versatility of organofluorine compounds in materials science (Squeo & Pasini, 2020).

  • Antioxidant Activity Determination Methods : A comprehensive review of methods used to determine antioxidant activity showcases the importance of chemical assays in evaluating the antioxidant capacity of compounds. This research underscores the relevance of such methods in analyzing complex samples and developing new antioxidants (Munteanu & Apetrei, 2021).

  • Chemistry and Properties of Benzoxaboroles : Benzoxaboroles, derivatives of phenylboronic acids, are explored for their diverse applications, including as building blocks in organic synthesis, biological activity, and clinical trials. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

  • Microwave-assisted Synthesis of Benzoxazoles : Demonstrates the efficiency of microwave-assisted techniques in synthesizing benzoxazole derivatives, emphasizing the technique's effectiveness and utility in modern chemistry. This approach highlights the potential for rapid and efficient synthesis of heterocyclic compounds with diverse biological activities (Özil & Menteşe, 2020).

properties

IUPAC Name

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-9(2)15-7-10-3-5-11(6-4-10)16-8-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNQOUUENKXSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,2-Difluoroethoxy)benzyl]isopropylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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